3-Ethyl-1-pentene structural formula and properties
3-Ethyl-1-pentene structural formula and properties
An In-depth Technical Guide to 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene is an acyclic alkene with the chemical formula C₇H₁₄. As a simple branched olefin, it serves primarily as an organic building block in chemical synthesis and is utilized for laboratory research purposes.[1] Its utility in more complex molecular frameworks makes a thorough understanding of its properties and synthesis essential for chemists in various fields. This document provides a comprehensive overview of its structural characteristics, physicochemical properties, representative experimental protocols, and safety information.
Structural Formula and Chemical Identifiers
The structure of 3-ethyl-1-pentene is characterized by a five-carbon chain (pentene) with a double bond at the first position (1-pentene) and an ethyl group attached to the third carbon.
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IUPAC Name: 3-ethylpent-1-ene[2]
Chemical Structure:
Physicochemical Properties
The physical and chemical properties of 3-ethyl-1-pentene are summarized below. Data has been aggregated from multiple sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Weight | 98.19 g/mol | [2][3][4] |
| Exact Mass | 98.109550447 Da | [2][5][6] |
| Appearance | Liquid | |
| Boiling Point | 85 - 85.4 °C at 760 mmHg | [3][6][7][8] |
| Melting Point | -127 °C to -127.48 °C | [6][9][10] |
| Density | 0.697 - 0.703 g/mL at 20 °C | [3][6][7][8] |
| Refractive Index (n₂₀/D) | 1.397 - 1.398 | [6][9][10] |
| Vapor Pressure | 77.8 mmHg at 25 °C | [6] |
| Flash Point | -20 °C | [10] |
| XLogP3 | 3.3 | [2][5][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
| Rotatable Bond Count | 3 | [6] |
Applications in Research and Drug Development
3-Ethyl-1-pentene is classified as an organic building block.[8][10] Its primary application is in fundamental organic synthesis, likely as a starting material or intermediate for the creation of more complex molecules. Searches of scientific and patent literature did not reveal any direct biological activity or established roles in signaling pathways. Furthermore, there is no documented use of 3-ethyl-1-pentene as a key structural component in active pharmaceutical ingredients. Its use in the drug development sector would be indirect, potentially as a reagent in the early-stage synthesis of a different, more complex target molecule. It is sold for research purposes only and is not intended for therapeutic or diagnostic use.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and property determination of 3-ethyl-1-pentene. These protocols are representative and based on established organic chemistry techniques.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. 3-Ethyl-1-pentene can be synthesized by reacting 2-ethylbutyraldehyde with the ylide generated from methyltriphenylphosphonium (B96628) bromide.[2][11]
Reaction Scheme: Ph₃P⁺CH₃Br⁻ + Base → [Ph₃P=CH₂] + Aldehyde → 3-Ethyl-1-pentene + Ph₃PO
Materials:
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Methyltriphenylphosphonium bromide
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Anhydrous tetrahydrofuran (B95107) (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
-
2-Ethylbutyraldehyde
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
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Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep yellow or orange) indicates the formation of the phosphonium (B103445) ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[12]
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2-ethylbutyraldehyde (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the solution to remove the drying agent.
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The major byproduct, triphenylphosphine (B44618) oxide (TPPO), is a solid with low solubility in nonpolar solvents. To remove it, concentrate the filtrate under reduced pressure, then triturate the residue with cold pentane. The TPPO will precipitate and can be removed by filtration.[12]
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The resulting pentane solution contains the desired product. Carefully remove the pentane via fractional distillation to isolate the pure 3-ethyl-1-pentene, which has a boiling point of approximately 85 °C.
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Boiling Point Determination by Simple Distillation
The boiling point is a key physical constant for characterizing a liquid. Simple distillation is effective for purifying a volatile liquid from non-volatile impurities and simultaneously measuring its boiling point.[3][7]
Materials:
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Crude 3-ethyl-1-pentene (at least 5 mL)
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Distillation flask (round-bottom)
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Condenser
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Receiving flask
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
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Heating mantle
Procedure:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus. Place 5-10 mL of 3-ethyl-1-pentene and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[13]
-
Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
-
-
Distillation:
-
Begin heating the flask gently.
-
As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will rise and then stabilize as the vapor enters the condenser.
-
Record the temperature at which the liquid is actively distilling and condensing into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.[13][14]
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
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Density Determination using a Pycnometer
A pycnometer (or specific gravity bottle) is a piece of glassware used to determine the density of a liquid with high precision.[6]
Materials:
-
Pycnometer of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Pure 3-ethyl-1-pentene
-
Thermometer
Procedure:
-
Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 3-ethyl-1-pentene at the same temperature. Insert the stopper, wipe the exterior dry, and weigh it a final time (m₃).
-
Calculations:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
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Mass of 3-ethyl-1-pentene = m₃ - m₁
-
Density of 3-ethyl-1-pentene = (Mass of 3-ethyl-1-pentene) / (Volume of pycnometer)
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Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 3-ethyl-1-pentene via the Wittig reaction.
Caption: Workflow for the synthesis and purification of 3-ethyl-1-pentene.
Safety and Handling
3-Ethyl-1-pentene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways due to aspiration hazard.[10]
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Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment. Wear protective gloves and eye protection.[10]
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Response: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[10]
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Storage: Store in a well-ventilated place. Keep cool and keep the container tightly closed. Store locked up.[10]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. scbt.com [scbt.com]
- 2. 3-ETHYL-1-PENTENE synthesis - chemicalbook [chemicalbook.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. m.youtube.com [m.youtube.com]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. vernier.com [vernier.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Ethyl-1-pentene | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
